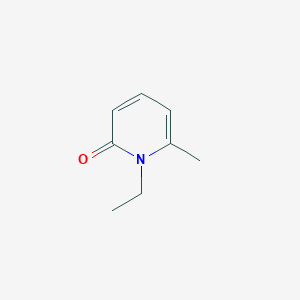
2(1H)-Pyridone, 1-ethyl-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridone, 1-ethyl-6-methyl-, also known as 2(1H)-Pyridone, 1-ethyl-6-methyl-, is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Pyridone, 1-ethyl-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyridone, 1-ethyl-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
2(1H)-Pyridone, 1-ethyl-6-methyl- has garnered attention in pharmaceutical research due to its potential as a drug candidate. It exhibits biological activities that are being explored for:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Preliminary studies suggest that this pyridone derivative may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis.
Synthetic Chemistry
The compound serves as an important intermediate in organic synthesis. Its derivatives are used in:
- Biginelli Reaction : This reaction involves the synthesis of dihydropyrimidinones, where 2(1H)-Pyridone can act as a precursor for more complex structures, facilitating the development of pharmaceuticals .
- Ligand Development : The compound's ability to coordinate with metal ions makes it useful in the design of ligands for catalysis and material science applications.
Case Study 1: Antimicrobial Research
A study published in a peer-reviewed journal demonstrated that derivatives of 2(1H)-Pyridone exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The research employed various assays to evaluate the Minimum Inhibitory Concentration (MIC) and concluded that modifications at the ethyl and methyl positions could enhance activity .
Case Study 2: Anti-inflammatory Activity
In another investigation, researchers explored the anti-inflammatory effects of 2(1H)-Pyridone derivatives in animal models. The study indicated that these compounds reduced inflammation markers significantly compared to control groups, suggesting their potential use in therapeutic formulations for inflammatory diseases.
Eigenschaften
CAS-Nummer |
19038-36-9 |
|---|---|
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
1-ethyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
XVWYRVKVLNYXFA-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=CC1=O)C |
Kanonische SMILES |
CCN1C(=CC=CC1=O)C |
Synonyme |
1-Ethyl-6-methyl-2(1H)-pyridone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















